Notpme

Description

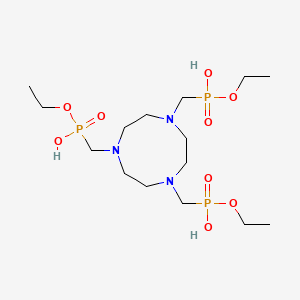

Structure

3D Structure

Properties

CAS No. |

133587-14-1 |

|---|---|

Molecular Formula |

C15H36N3O9P3 |

Molecular Weight |

495.38 g/mol |

IUPAC Name |

[4,7-bis[[ethoxy(hydroxy)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-ethoxyphosphinic acid |

InChI |

InChI=1S/C15H36N3O9P3/c1-4-25-28(19,20)13-16-7-9-17(14-29(21,22)26-5-2)11-12-18(10-8-16)15-30(23,24)27-6-3/h4-15H2,1-3H3,(H,19,20)(H,21,22)(H,23,24) |

InChI Key |

HCBDSERWVIIISK-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(CN1CCN(CCN(CC1)CP(=O)(O)OCC)CP(=O)(O)OCC)O |

Canonical SMILES |

CCOP(=O)(CN1CCN(CCN(CC1)CP(=O)(O)OCC)CP(=O)(O)OCC)O |

Other CAS No. |

133587-14-1 |

Synonyms |

1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonate monoethyl ester) NOTPME |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Notpme

Strategies for the Preparation of 1,4,7-Triazacyclononane (B1209588) Core Structures

The 1,4,7-triazacyclononane (TACN) macrocycle is a crucial precursor for NOTPME and its analogues. Several synthetic routes to TACN have been developed, each with its own advantages and limitations.

A common and historically significant approach is the Richman-Atkins synthesis . This method typically involves the cyclization of a linear triamine, such as diethylenetriamine (B155796), with a suitable dielectrophile. google.com One variation of this method utilizes tosyl (p-toluenesulfonyl) protecting groups on the amine nitrogens. The synthesis proceeds by reacting N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine with ethylene (B1197577) glycol ditosylate in the presence of a base to facilitate the cyclization. google.com The tosyl groups are subsequently removed under harsh acidic conditions, such as with concentrated sulfuric acid, to yield the TACN macrocycle. google.com

Another strategy involves the reaction of diethylenetriamine with chloroacetaldehyde, which leads to the formation of a bicyclic aminal intermediate. researchgate.net This method is advantageous as it avoids a traditional high-dilution cyclization step. researchgate.net This intermediate can then be converted to TACN.

A further method for synthesizing the TACN core and its derivatives involves starting from N,N'-bis(N-benzyl-2-chloroacetamide)ethylenediamine and benzylamine (B48309) to create an intermediate, 1,4,7-tribenzyl-1,4,7-triazacyclononane-2,6-dione. This intermediate is then reduced to remove the benzyl (B1604629) groups, yielding the desired 1,4,7-triazacyclononane. google.com This approach is noted for its cost-effectiveness and controllable reaction conditions, making it suitable for industrial-scale production. google.com

The choice of synthetic route often depends on the desired scale, available starting materials, and the need for specific functionalization on the TACN ring.

Functionalization Routes for Incorporating Methylenephosphonate Monoethylester Groups

Once the 1,4,7-triazacyclononane (TACN) core is obtained, the next critical step in the synthesis of this compound is the introduction of the methylenephosphonate monoethylester pendant arms. This is typically achieved through a Mannich-type reaction , often referred to as the Moedritzer-Irani reaction. acs.org

This reaction involves the condensation of the secondary amines of the TACN ring with formaldehyde (B43269) and a phosphorus-containing compound, in this case, a dialkyl phosphite (B83602) such as diethyl phosphite. The reaction is typically carried out in an aqueous acidic medium. The initial product of this reaction is the corresponding dialkyl phosphonate (B1237965) ester.

To obtain the monoethylester, a selective hydrolysis step is required. This involves the careful removal of one of the ethyl groups from the diethyl phosphonate ester. This can be a challenging step, as controlling the hydrolysis to selectively cleave only one ester group per phosphonate moiety is crucial for achieving a high yield of this compound.

Optimization of Synthetic Pathways for this compound Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing the yield and ensuring the high purity required for its applications. This involves a systematic approach to refining reaction conditions and purification methods. numberanalytics.com The fitness landscape for chemical optimization, which relates experimental variables to the desired outcome, is often found to be free of local sub-optimal maxima, which can simplify the optimization process. nih.gov

Key parameters that are often optimized include:

Reaction Temperature and Time: For both the TACN synthesis and the subsequent functionalization, temperature and reaction duration can significantly impact the yield and the formation of byproducts.

pH Control: Maintaining the optimal pH is critical, particularly during the Mannich-type reaction and the selective hydrolysis step. For instance, the complexation of scandium with the related ligand NOTA was found to be optimal at a specific pH. kemdikbud.go.id

Purification Techniques: Effective purification is essential to remove unreacted starting materials, byproducts, and partially functionalized intermediates. Techniques such as column chromatography and recrystallization are commonly employed. nih.gov

The table below summarizes some of the key optimization parameters and their impact on the synthesis.

| Parameter | Impact on Yield | Impact on Purity | Notes |

| Reactant Ratios | High | High | Stoichiometric control is crucial to avoid side reactions. |

| Solvent Choice | Medium | High | The solvent can influence reaction rates and solubility of intermediates. |

| Catalyst Loading | High | Medium | Optimizing catalyst concentration can enhance reaction speed and efficiency. |

| Purification Method | High | High | Multiple purification steps may be necessary to achieve desired purity. |

Analogous Ligand Synthesis and Comparative Methodologies

The synthesis of this compound can be better understood by comparing it to the preparation of structurally related and widely studied chelating agents, namely NOTP and NOTA.

Synthesis of NOTP (1,4,7-triazacyclononane-1,4,7-tris(methylenephosphonate))

The synthesis of NOTP, the fully de-esterified analogue of this compound, follows a similar initial pathway. The key difference lies in the final deprotection step. Instead of selective mono-hydrolysis, all six ethyl ester groups are removed from the hexaethyl ester precursor. This is typically achieved by refluxing in a strong acid, such as concentrated hydrochloric acid. nih.gov The crude NOTP is then often purified by recrystallization from a solvent mixture like ethanol/water. nih.gov

Synthesis of NOTA (1,4,7-triazacyclononane-1,4,7-triacetate)

The synthesis of NOTA involves the alkylation of the TACN precursor with a different functional group, specifically a carboxylate arm. A common method involves reacting TACN with bromoacetic acid in an aqueous solution of sodium hydroxide (B78521). nih.goviucr.org The reaction temperature is carefully controlled, starting at a low temperature and then raised to facilitate the reaction over several days. nih.goviucr.org The final product is typically isolated after adjusting the pH. nih.goviucr.org The synthesis of NOTA complexes with various metal ions has also been extensively studied. kemdikbud.go.idrsc.orgugm.ac.id

The following table provides a comparative overview of the synthesis of these three important ligands.

| Ligand | Precursor | Functionalizing Agent | Key Reaction Type | Final Deprotection/Modification |

| This compound | 1,4,7-Triazacyclononane (TACN) | Formaldehyde, Diethyl Phosphite | Mannich-type Reaction | Selective Mono-hydrolysis |

| NOTP | 1,4,7-Triazacyclononane (TACN) | Formaldehyde, Diethyl Phosphite | Mannich-type Reaction | Complete Hydrolysis (acidic) nih.gov |

| NOTA | 1,4,7-Triazacyclononane (TACN) | Bromoacetic Acid | N-Alkylation nih.goviucr.org | pH Adjustment nih.goviucr.org |

Post-Synthetic Modifications and Functional Group Interconversions on this compound

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups and properties to a pre-formed molecule without altering its core structure. nih.govrsc.orgescholarship.orgresearchgate.netresearchgate.net While specific literature on the extensive post-synthetic modification of this compound itself is not abundant, the principles of PSM can be applied to this molecule.

Potential post-synthetic modifications of this compound could include:

Esterification or Amidation of the Free Carboxylic Acid Group: The single carboxylic acid group on each phosphonate arm could be converted to various esters or amides. This would allow for the attachment of other molecules, such as fluorescent dyes or targeting moieties for biological applications.

Modification of the TACN Backbone: If the TACN ring is synthesized with a protected functional group on one of the carbons, this group could be deprotected and further modified after the phosphonate arms are in place. researchgate.net

Conversion of the Monoester to other Esters: The ethyl ester could potentially be transesterified to other alkyl or aryl esters, which could modulate the solubility and other physicochemical properties of the ligand.

These modifications could be used to fine-tune the properties of this compound for specific applications, for example, by attaching it to a biomolecule for targeted delivery. nih.govnju.edu.cnmdpi.com

Compound Names Table

| Abbreviation | Full Chemical Name |

| This compound | 1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid monoethyl ester) |

| NOTP | 1,4,7-triazacyclononane-1,4,7-tris(methylenephosphonate) |

| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetate |

| TACN | 1,4,7-Triazacyclononane |

| DOTPME | 1,4,7,10-tetraazacyclododecane- 1,4,7,10-tetrakis(ethyl methylenephosphonate) |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| NOPO | 1,4,7-Triazacyclononane-1,4-bis[methylene(hydroxymethyl)-phosphinic acid]-7-[methylene(2-carboxyethyl) phosphinic acid] |

| TRAP-Pr | A phosphinic acid derivative of TACN |

| H4TE2P | A cyclen derivative with two phosphonate pendant arms |

| H5TE1PBP | A cyclam derivative with a phosphinato-bis(phosphonate) arm |

Coordination Chemistry and Metal Ion Complexation with Notpme

General Principles of Macrocyclic Effect and Metal Chelation by NOTPME

The coordination chemistry of this compound is significantly influenced by the macrocyclic effect. The macrocyclic effect refers to the enhanced stability of complexes formed by macrocyclic ligands compared to those formed by their acyclic analogues with similar donor groups. This increased stability arises from the preorganization of the macrocyclic ligand, which reduces the entropic penalty associated with complex formation. The conformational restrictions imposed by the macrocyclic ring also contribute to the kinetic inertness of the resulting complexes, making the metal ion dissociation process energetically unfavorable. core.ac.uk

This compound, as a triazamacrocycle with phosphonate (B1237965) monoethyl ester pendant arms, can coordinate to metal ions through the nitrogen atoms of the ring and the oxygen atoms of the phosphonate groups. This multidentate coordination capability allows this compound to encapsulate metal ions, forming stable chelate complexes. core.ac.uk The specific arrangement of the donor atoms within the macrocyclic framework and pendant arms influences the coordination geometry and the stability of the resulting metal complexes.

Complexation Equilibrium Studies

Understanding the complexation behavior of this compound with metal ions requires detailed studies of the relevant equilibria in solution, including protonation constants of the ligand and the stability constants of the metal complexes. Potentiometry and Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques used to investigate these equilibria. acs.orgcapes.gov.bruminho.pt

Protonation Constants and Acid-Base Equilibria of this compound

The complexation of metal ions by this compound is pH-dependent, as the protonation state of the ligand's donor atoms affects its ability to bind to metal ions. The nitrogen atoms in the triazacyclononane ring and the oxygen atoms in the phosphonate monoethyl ester groups can be protonated depending on the pH of the solution. acs.org

Potentiometric titrations are typically employed to determine the stepwise protonation constants of this compound. These constants provide quantitative information about the affinity of the ligand for protons at different pH values. The protonation of the ring nitrogen atoms generally occurs at higher pH values compared to the phosphonate groups. acs.org NMR spectroscopy, particularly 31P and 1H NMR, can provide insights into the specific sites of protonation and the structural changes that occur upon protonation. acs.orguminho.pt The relative basicity of the donor groups and electrostatic factors influence the protonation sequence. scispace.com

Determination of Stability Constants for this compound-Metal Ion Complexes

The stability constant (also known as the formation constant or binding constant) is an equilibrium constant that quantifies the strength of the interaction between a metal ion and a ligand in solution. wikipedia.orgmediresonline.org For this compound, the stability constants for its complexes with various metal ions are crucial indicators of the thermodynamic stability of these species. Potentiometry and NMR spectroscopy are widely used methods for determining these constants. acs.orgcapes.gov.br

This compound forms highly stable complexes with Gallium(III) (Ga3+). core.ac.uknih.govuc.pt Studies involving 67Ga3+ have shown that the neutral Ga(this compound) complex exhibits high stability in aqueous solution across a wide pH range. nih.govuc.pt This high thermodynamic stability is a key property for applications where the complex needs to remain intact under physiological conditions. core.ac.uknih.gov

The complexation kinetics of Ga3+ with macrocyclic ligands like this compound are also important, particularly in applications requiring rapid complex formation. researchgate.net While specific kinetic data for Ga(this compound) formation were not extensively detailed in the provided text, related studies on other triazamacrocyclic ligands with phosphonate or carboxylate arms indicate that factors like ligand structure and pH can influence complexation rates. researchgate.netresearchgate.net The high stability of Ga(this compound) suggests that the dissociation kinetics are likely slow, contributing to its inertness. core.ac.ukcore.ac.uk

This compound has been investigated for its complexation behavior with various divalent cations, including Mg2+, Zn2+, Ca2+, and Cd2+. nih.govacs.org These studies, often employing potentiometry and 31P NMR spectroscopy, have determined the stability constants for the formation of this compound complexes with these ions. nih.govacs.orgcapes.gov.br

Research indicates that this compound exhibits varying affinities for these divalent cations. For instance, it has been reported to have a higher affinity for Mg2+ compared to Ca2+ at physiological pH values. nih.govresearchgate.netresearchgate.netresearchgate.net The stability constants reflect these differences in affinity. acs.orgudc.esresearchgate.net The complexation of these divalent ions can be influenced by factors such as the ionic radius of the metal cation and the conformational flexibility of the ligand. acs.orgudc.es

Here is a table summarizing representative stability constant data for this compound complexes with selected divalent cations, based on the provided information:

| Metal Ion | log KML (Stability Constant) | Conditions (approx.) | Source |

| Mg2+ | Data indicates higher affinity than Ca2+ | Physiological pH | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Ca2+ | Data indicates lower affinity than Mg2+ | Physiological pH | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Zn2+ | Data available | Potentiometry/NMR | nih.govacs.orgcapes.gov.br |

| Cd2+ | Data available | Potentiometry/NMR | acs.orgcapes.gov.br |

Note: Specific numerical log KML values for all divalent cations were not consistently available across the provided snippets, but the relative affinities and the fact that data exists for these ions are reported.

The complexation of this compound with trivalent lanthanide cations (Ln3+) has also been studied using techniques like potentiometry and NMR spectroscopy. acs.orgcapes.gov.brnottingham.ac.uk These studies reveal that this compound forms complexes with lanthanide ions, and the stability of these complexes can depend on the specific lanthanide ion. acs.orgnottingham.ac.uk

NMR studies, particularly 31P NMR, have shown that lanthanide-NOTPME complexes can exhibit different behaviors in solution depending on the concentration. acs.orgcapes.gov.br At low concentrations, symmetric chelated species may be observed, while at higher concentrations, multiple resonances might appear, suggesting the formation of less symmetric or even oligomeric species. acs.orgcapes.gov.br This tendency can be influenced by the size of the lanthanide cation and the solution pH. acs.org The stability constants of Ln(this compound) complexes have been determined, providing a measure of their thermodynamic stability across the lanthanide series. acs.orgnottingham.ac.uk The stability constants generally increase across the early to mid-lanthanides and may remain relatively constant or show variations for the heavier lanthanides, a trend observed with other ligands as well. researchgate.netosti.govrsc.org

Here is a table summarizing representative stability constant data for this compound complexes with selected lanthanide cations, based on the provided information:

| Metal Ion | log KML (Stability Constant) | Conditions (approx.) | Source |

| La3+ | Data available | Potentiometry/NMR | capes.gov.brnottingham.ac.uk |

| Gd3+ | Data available | Potentiometry/NMR | acs.orgcapes.gov.br |

| Lu3+ | Data available | Potentiometry/NMR | capes.gov.br |

Divalent Cation (Mg2+, Zn2+, Ca2+, Cd2+) Complexation Equilibria

Influence of pH on Complex Stability and Formation

The formation and stability of metal complexes with polyazamacrocyclic ligands, including this compound, are significantly dependent on the pH of the solution. uc.ptijnc.ir Metal ions compete with protons for binding sites on the ligand. ijnc.ir

For example, the complexation behavior of Ga³⁺ with related triazamacrocyclic ligands is strongly influenced by pH. Hydrated Ga³⁺ is stable only in highly acidic solutions. Between pH 3.5 and 7, insoluble colloidal Ga(OH)₃ can form, and at pH ~7.5 and above, the hydroxide (B78521) solubilizes as [Ga(OH)₄]⁻. acs.org This indicates that the availability of free metal ions for complexation with this compound is highly pH-dependent.

Studies on the Ga³⁺-NOTP complex have shown that it is stable in aqueous solution over a wide pH range. uc.pt The protonation of the complex can be analyzed by techniques like ³¹P NMR. uc.pt The increased sensitivity to hydroxide attack observed in phosphonate chelates compared to carboxylate chelates might be attributed to a more open chelate bite angle in the former. uc.pt

For other metal ions, such as Ni(II) with glycine (B1666218) (a different ligand, but illustrating the principle), the formation of complexes is strongly pH-dependent. At low pH, the free metal ion is present, and as pH increases, successive complex formation occurs as protons on the ligand are displaced. ijnc.ir

While specific detailed speciation data for this compound with various metal ions across a broad pH range were not extensively detailed in the provided search results, the general principle for polyazamacrocyclic ligands with phosphonate groups is that complex formation and stability are intricately linked to the protonation state of the ligand and the competing equilibria of metal hydrolysis, both of which are dictated by pH. uc.ptijnc.iracs.org

Chelate Ring Conformations and Ligand Encapsulation Geometries

For triazamacrocyclic ligands, the chelate rings formed by the macrocycle and the metal can exhibit different conformations. In the case of the Ga(NOTP)³⁻ complex, the triazamacrocyclic chelate ring has been described as being very rigid, with all ring protons being non-equivalent, as observed by ¹H NMR. uc.pt The ethylenediamine (B42938) chelate ring within this structure can exist in different conformations, such as a δ or λ conformation, which can interconvert. uc.pt

The size and conformation of the chelate rings, as well as the pre-organization and conformation of the ligand itself, play a significant role in the thermodynamic stability of the resulting macrocyclic complexes. core.ac.uk The steric requirements of the chelate rings are influenced by the preferred coordination geometry of the metal center and the stereochemistry of the ligand. libretexts.org This includes the preferred ligand-metal-ligand (L-M-L) bond angles, which vary depending on the metal's coordination geometry (e.g., 90° for octahedral and square planar, 109.5° for tetrahedral). libretexts.org

Isomerism can arise from the different conformations of chelate rings and the helicity of coordinated pendant arms. This has been observed in phosphinate Ga³⁺ complexes, where a combination of chelate ring conformation, pendant arm helicity, and the chirality of coordinated phosphinate groups can lead to different isomers. acs.org

Table 1: Example of Chelate Ring Conformations (Illustrated with Ethylenediamine)

| Conformation | Description |

| δ | One specific twist of the ring |

| λ | The mirror image twist of the δ conformation |

Note: This table illustrates the concept of chelate ring conformation based on the information provided for the ethylenediamine ring within the Ga(NOTP) complex. uc.pt

Table 2: Coordination Geometry and Preferred L-M-L Angles

| Coordination Geometry | Preferred L-M-L Angle |

| Octahedral | 90° |

| Square Planar | 90° |

| Tetrahedral | 109.5° |

| Trigonal Bipyramidal | 90° and 120° |

Note: This table provides general information on preferred bond angles based on common coordination geometries, relevant to understanding the steric factors influencing chelate ring formation. libretexts.org

Spectroscopic and Structural Elucidation of Notpme and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing NOTPME and Complexes

NMR spectroscopy is a powerful tool for investigating the structural properties of this compound and its complexes in solution. Multinuclear NMR, including 1H, 31P, and 71Ga NMR, has been extensively used to probe the ligand's conformation, symmetry, protonation states, and the coordination environment of bound metal ions. nih.govacs.orguc.pt

Proton (1H) NMR Investigations of Ligand Rigidity and Molecular Symmetry

Proton NMR spectroscopy provides detailed information about the environment of hydrogen atoms within the this compound ligand and its metal complexes. Studies on Ga(NOTP)3- (a related phosphonate (B1237965) ligand) have shown that the triazamacrocyclic chelate ring is very rigid, leading to the non-equivalence of all ring protons in the 1H NMR spectrum. nih.govuc.pt This rigidity is indicative of a constrained conformation within the complex. The complexity and splitting patterns observed in the 1H NMR spectra are highly sensitive to the symmetry of the molecule and the rate of conformational exchange processes.

Phosphorus (31P) NMR Probing of Coordination Environment and Protonation States

The 31P NMR spectrum is particularly informative for phosphonate-containing ligands like this compound, as the phosphorus nucleus is directly involved in potential coordination to metal ions and is sensitive to changes in protonation state. The chemical shifts and coupling patterns in 31P NMR spectra can distinguish between free ligand, protonated ligand species, and metal-bound phosphonate groups. nih.govacs.orguc.ptnih.govscispace.com

For example, 31P NMR has been used to analyze the protonation equilibria of this compound and its complexes with various metal ions, including Ga3+, Mg2+, Zn2+, and Ca2+. acs.orgnih.gov Characteristic resonances are observed for the free ligand and its different metal complexes, allowing for the identification and quantification of species in solution. nih.gov The 31P chemical shifts of the free ligand and its metal complexes are typically found in distinct regions, far downfield from common biological phosphorus-containing metabolites, making this compound useful as a 31P NMR probe for studying intracellular cation concentrations. nih.govscispace.com

In the case of lanthanide-NOTPME complexes, 31P NMR spectra can show single resonances for symmetrical chelated species at low concentrations, but multiple resonances at higher concentrations, suggesting a tendency for the neutral complexes to form unsymmetrical or potentially oligomeric species depending on the metal ion size and solution pH. acs.org

Gallium (71Ga) NMR Studies of Complex Stability and Geometry

71Ga NMR spectroscopy is valuable for studying the coordination environment of gallium(III) in its complexes with ligands like this compound. The 71Ga nucleus is quadrupolar, and the linewidth of its NMR signal is highly sensitive to the symmetry of the electric field gradient at the nucleus. A narrow 71Ga NMR signal indicates a highly symmetrical coordination environment, while a broad signal suggests a less symmetrical or distorted geometry. nih.govacs.orguc.ptresearchgate.net

Studies on Ga(NOTP)3- (a related ligand) using 71Ga NMR have shown a single, relatively narrow resonance, consistent with a highly symmetrical, pseudo-octahedral geometry, possibly with a C3 axis. nih.govuc.pt The absence of detectable 71Ga NMR signals for certain deprotonated gallium complexes of related ligands points to rather unsymmetrical structures for these species. acs.org 71Ga NMR is also used to assess the stability of gallium complexes in aqueous solution across a range of pH values. nih.govuc.pt

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature NMR (VT-NMR) studies are employed to investigate dynamic processes occurring in solution, such as conformational changes within the ligand or complex, and exchange kinetics of ligand binding or protonation. By recording NMR spectra at different temperatures, changes in peak shapes (e.g., broadening or coalescence) and chemical shifts can provide information about the activation energies and rates of these dynamic processes. acs.org

VT-NMR can reveal the rigidity or flexibility of the macrocyclic ring and pendant arms in this compound and its complexes. For instance, VT-1H NMR studies on related rigid complexes have shown that internal conformational interconversions can be slow on the NMR timescale, leading to distinct signals for protons in different environments. uminho.pt

Analytical Techniques for Complex Characterization in Solution

Beyond NMR, other analytical techniques are employed to characterize this compound and its metal complexes in solution, providing complementary information about their properties. Potentiometry, for example, is used to determine the protonation constants of the ligand and the stability constants of its metal complexes, providing quantitative measures of their affinity and stability in solution. acs.org

While not explicitly detailed for this compound in the provided snippets, general coordination chemistry principles indicate that techniques like UV-Vis spectroscopy can be used to study electronic transitions within the complexes, providing insights into the d-orbital splitting and coordination geometry, particularly for transition metal complexes. researchgate.netscirp.org Mass spectrometry can confirm the molecular weight and stoichiometry of the complexes. nih.gov

Correlation of Spectroscopic Data with Complex Stoichiometry and Geometry

The spectroscopic data obtained from techniques like NMR are directly correlated with the stoichiometry and geometry of the this compound metal complexes.

NMR Stoichiometry: By integrating signals in 1H and 31P NMR spectra, the ratio of ligand to metal in a complex can be determined, confirming the stoichiometry (e.g., 1:1 metal-to-ligand ratio). nih.govuc.ptscirp.org

NMR Geometry and Symmetry: The number and multiplicity of signals in 1H and 31P NMR, along with the linewidth of 71Ga NMR signals, provide strong evidence for the symmetry and geometry of the complex. A highly symmetrical complex will exhibit fewer, simpler signals due to equivalent nuclei, while a less symmetrical complex will show more complex spectra. nih.govacs.orguc.ptresearchgate.net For instance, the observation of non-equivalent ring protons in the 1H NMR of Ga(NOTP)3- is consistent with a rigid, pseudo-octahedral structure. nih.govuc.pt

Spectroscopic Signatures of Coordination: Shifts in NMR chemical shifts upon complexation (e.g., in 31P NMR) indicate that the phosphonate groups are coordinated to the metal center. acs.orgnih.gov

The combination of these spectroscopic and analytical techniques allows for a comprehensive understanding of how this compound interacts with metal ions, the resulting structures formed in solution, and the factors influencing their stability and dynamics.

Preclinical Research Applications: Notpme in Biomedical Imaging Modalities

Radiometal Complexation with NOTPME for Diagnostic Imaging Research

The formation of stable complexes between this compound and radiometals is a fundamental step in developing radiopharmaceuticals for diagnostic imaging. The triazamacrocyclic structure of this compound provides a cavity that can effectively encapsulate metal ions, contributing to the stability of the resulting complex in biological environments. core.ac.ukuc.pt This encapsulation helps to prevent the dissociation of the radiometal from the chelator, which could lead to non-specific uptake in tissues and organs, thus compromising image quality and increasing unwanted radiation dose. core.ac.ukuc.pt

Gallium-67 (⁶⁷Ga³⁺) Complexation for Gamma Imaging Studies

Gallium-67 (⁶⁷Ga) is a gamma-emitting radioisotope with a half-life of approximately 78.3 hours, making it suitable for imaging studies requiring several hours to days for optimal biodistribution. radiacode.com It decays by electron capture and emits gamma rays at characteristic energies, including 93 keV, 185 keV, and 300 keV, which can be detected by a gamma camera. radiacode.com The complexation of ⁶⁷Ga³⁺ with this compound has been studied for its potential use in gamma imaging. core.ac.uknih.govuminho.ptnih.gov Studies have shown that this compound forms a stable complex with ⁶⁷Ga³⁺. core.ac.ukuc.ptnih.gov

Methodological Considerations for Radiotracer Development

The development of radiotracers using chelating agents like this compound involves several methodological considerations. These include the synthesis and characterization of the ligand, the radiolabeling procedure to form the metal complex, and the assessment of the complex's stability and purity. Efficient radiosynthesis protocols are essential for obtaining sufficient yields of the radiolabeled complex with high radiochemical purity, which is typically required to be 95% or higher for human imaging studies. nih.gov The stability of the radiometal-chelate complex in vitro and in vivo is critical to ensure that the radioisotope remains bound to the chelator and is delivered specifically to the target tissue or cleared from the body without significant transchelation to endogenous ligands like transferrin. core.ac.ukuc.ptuminho.pt Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to study the structure and solution chemistry of the metal chelates. uc.ptnih.govuminho.pt

In Vivo Biodistribution and Clearance Studies in Animal Models (e.g., Wistar Rats)

In vivo studies using animal models, such as Wistar rats, are crucial for evaluating the biological behavior of radiometal complexes of this compound. These studies provide information on how the radiotracer is distributed throughout the body, its uptake and retention in specific organs and tissues, and its elimination pathways. core.ac.uknih.govnih.gov

Renal Clearance Pathways and Elimination Kinetics of ⁶⁷Ga

Studies in Wistar rats have demonstrated that the ⁶⁷Ga complex undergoes rapid renal clearance. core.ac.ukuc.ptnih.govnih.gov This indicates that the kidneys are the primary route of elimination for this complex. The rapid transit time through the kidneys suggests efficient depuration. core.ac.uk Within 24 hours, almost all the radioactivity from the studied macrocyclic complexes, including ⁶⁷Ga, was cleared from tissues and organs. core.ac.ukuc.pt The elimination kinetics appear to follow a pattern of rapid excretion via the renal system. core.ac.ukuc.ptnih.govnih.gov

Comparative Analysis of this compound, NOTA, and NOTP Chelates Regarding In Vivo Behavior

Comparative studies in Wistar rats have evaluated the in vivo behavior of ⁶⁷Ga³⁺ complexes of this compound, NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid), and NOTP (1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonic) acid). core.ac.uknih.govuminho.ptnih.gov These studies revealed distinct differences in biodistribution and clearance based on the nature of the pendant arms and the resulting complex charge. The neutral chelates, ⁶⁷Ga and ⁶⁷Ga, exhibited similar in vivo behavior, characterized by high stability and rapid renal excretion. core.ac.ukuc.ptnih.govnih.gov This suggests that replacing the carboxylate pendant arms of NOTA with the methylenephosphonate monoethylester groups of this compound did not significantly alter the biodistribution and clearance properties. core.ac.uk In contrast, the highly negatively charged ⁶⁷Ga³⁻ chelate showed considerably slower uptake and elimination by the kidneys compared to the neutral NOTA and this compound complexes. core.ac.uknih.govuminho.ptnih.gov

The following table summarizes comparative biodistribution findings for the ⁶⁷Ga complexes in Wistar rats:

| Chelate | Charge | Kidney Uptake & Elimination | Renal Clearance Efficiency | Kidney Retention (compared to neutral) |

| ⁶⁷Ga | Neutral | Rapid | High | Lower |

| ⁶⁷Ga | Neutral | Rapid | High | Lower |

| ⁶⁷Ga³⁻ | -3 | Considerably slower | Lower | Much longer |

Data Source: core.ac.uknih.govuminho.ptnih.gov

Scintigraphic images obtained 30 minutes after injection in Wistar rats further supported these findings. For ⁶⁷Ga and ⁶⁷Ga, only slight activity was observed in the kidneys above background, with high activity in the bladder, indicating rapid elimination. core.ac.uk Conversely, ⁶⁷Ga³⁻ showed smaller background activity and no elimination after kidney retention. core.ac.uk

Influence of Complex Charge on Biodistribution and Excretion Mechanisms

The charge of the radiometal complex plays a significant role in its in vivo biodistribution and excretion mechanisms. The studies comparing ⁶⁷Ga, ⁶⁷Ga, and ⁶⁷Ga³⁻ clearly demonstrated a charge-clearance relationship. core.ac.uknih.govnih.gov The neutral complexes, ⁶⁷Ga and ⁶⁷Ga, displayed rapid renal excretion, which is a favorable property for imaging agents as it leads to quick clearance from non-target tissues and a lower background signal. core.ac.uknih.gov The highly negatively charged ⁶⁷Ga³⁻ complex, however, exhibited slower kidney uptake and prolonged retention. core.ac.uknih.govuminho.ptnih.gov This difference in behavior is primarily attributed to the difference in the complex's charge. core.ac.ukuc.pt The rapid clearance from the bloodstream observed for all three complexes suggests that they remained intact in the blood and did not undergo significant transchelation to transferrin. uc.pt The absence of significant activity in the liver-spleen region or bone marrow further supports the high in vivo stability of these chelates, as dissociation of Ga³⁺ would typically lead to uptake in these areas due to binding with transferrin. core.ac.ukuc.ptuminho.pt

The biodistribution and excretion properties of complexes injected into the bloodstream are influenced by various molecular properties, including size, molecular weight, charge, and hydrophilicity. uc.pt For the NOTA, this compound, and NOTP series, the charge of the complex is a key determinant of their renal handling. core.ac.ukuc.ptnih.govnih.gov

Research on Potential for Kidney Structural and Functional Studies in Preclinical Models

Preclinical investigations have explored the potential of this compound, specifically in its complexed form with radioisotopes, for assessing kidney structure and function using biomedical imaging techniques. Studies utilizing ⁶⁷Ga-NOTPME in Wistar rats have provided insights into its in vivo behavior, highlighting characteristics relevant to renal imaging applications nih.gov.

Research indicates that ⁶⁷Ga-NOTPME, a neutral chelate, exhibits high stability in vivo nih.gov. Comparative studies with other triaza macrocyclic ligands, such as ⁶⁷Ga-NOTA (a neutral chelate) and ⁶⁷Ga-NOTP³⁻ (a highly negatively charged chelate), in Wistar rats demonstrated similar in vivo behavior between ⁶⁷Ga-NOTPME and ⁶⁷Ga-NOTA nih.gov. Both neutral chelates showed high stability and rapid renal excretion nih.gov. In contrast, the highly negatively charged ⁶⁷Ga-NOTP³⁻ complex displayed considerably slower kidney uptake and elimination nih.gov.

These findings suggest that the charge of the complex plays a significant role in its renal handling and excretion kinetics in preclinical models nih.gov. The rapid renal excretion observed for ⁶⁷Ga-NOTPME supports its potential utility as a kidney imaging agent for both structural and functional studies in preclinical settings nih.gov. The high stability of the complex further contributes to its suitability for such applications by minimizing the likelihood of premature dissociation and non-specific tissue uptake nih.gov.

The biodistribution and gamma imaging studies in Wistar rats comparing ⁶⁷Ga-NOTPME, ⁶⁷Ga-NOTA, and ⁶⁷Ga-NOTP provide valuable comparative data on their in vivo characteristics relevant to kidney imaging:

| Radiotracer | Ligand Charge | In Vivo Behavior | Stability | Renal Excretion | Potential for Kidney Imaging | Preclinical Model | Imaging Modality |

| ⁶⁷Ga-NOTPME | Neutral | Similar to ⁶⁷Ga-NOTA nih.gov | High nih.gov | Rapid nih.gov | Supported nih.gov | Wistar rats nih.gov | Gamma imaging nih.gov |

| ⁶⁷Ga-NOTA | Neutral | Similar to ⁶⁷Ga-NOTPME nih.gov | High nih.gov | Rapid nih.gov | Supported nih.gov | Wistar rats nih.gov | Gamma imaging nih.gov |

| ⁶⁷Ga-NOTP³⁻ | Highly Negative | Different from neutral chelates nih.gov | High nih.gov | Considerably slower nih.gov | Less supported for rapid clearance imaging | Wistar rats nih.gov | Gamma imaging nih.gov |

This comparative data underscores the favorable excretion profile of ⁶⁷Ga-NOTPME for applications requiring rapid clearance through the kidneys, which is often desirable for imaging agents aimed at assessing renal function and morphology nih.gov.

Bioinorganic Research: Notpme As a Biological Probe

Development of NOTPME as a ³¹P NMR Indicator for Intracellular Cations

This compound was synthesized and characterized for its potential as a ³¹P NMR probe to monitor intracellular concentrations of magnesium (Mg²⁺) and zinc (Zn²⁺) ions. googleapis.com The fundamental principle behind its use is that the ³¹P NMR spectrum of this compound exhibits distinct resonance peaks depending on whether it is in its free form or bound to a metal ion. googleapis.com Specifically, the chemical shifts of the phosphorus nuclei in this compound are sensitive to the presence of divalent cations.

The ³¹P NMR spectrum of this compound in the presence of metal ions displays characteristic resonances for the free chelate and its complexes, such as Mg(this compound)⁻, Zn(this compound)⁻, and Ca(this compound)⁻. googleapis.com A key advantage of this compound is that the chemical shifts of both the free ligand and its metal complexes are located far downfield from the typical signals of endogenous phosphorus-containing metabolites like ATP. googleapis.com This spectral separation minimizes interference and allows for clear and unambiguous monitoring of cation concentrations within a living cell. googleapis.com

Measurement of Intracellular Free Magnesium (Mg²⁺) Concentrations

This compound has proven to be a valuable tool for quantifying intracellular free Mg²⁺ levels. googleapis.com The basis for this measurement lies in the differential chemical shifts of the ³¹P NMR signal of this compound when it is free in solution versus when it is complexed with magnesium. By observing the relative intensities of the peaks corresponding to free this compound and the Mg(this compound)⁻ complex, researchers can calculate the concentration of free Mg²⁺ in the intracellular environment.

The affinity of this compound for Mg²⁺ is a critical factor in its effectiveness. At physiological pH, this compound exhibits a higher affinity for Mg²⁺ compared to Ca²⁺, which is crucial for selective measurement in a cellular context where both ions are present. googleapis.com This selectivity allows for a more accurate determination of free Mg²⁺ without significant interference from calcium ions. googleapis.com

Assessment of Intracellular Free Zinc (Zn²⁺) Concentrations

Similar to its application for magnesium, this compound can also be used to assess intracellular free Zn²⁺ concentrations. googleapis.com The ³¹P NMR spectrum of the Zn(this compound)⁻ complex shows a distinct chemical shift, allowing for its identification and quantification. googleapis.com

However, the interaction of this compound with Zn²⁺ presents a unique challenge. The affinity of this compound for Zn²⁺ is exceptionally high, so much so that determining the precise binding constant by NMR has been difficult. googleapis.com This very high affinity means that this compound is extremely sensitive to the presence of free zinc, making it a powerful probe for detecting even low concentrations of this essential trace element within cells. googleapis.commdpi.com While total cellular zinc concentrations are in the micromolar range, free zinc levels are typically much lower, in the pico- to nanomolar range, making sensitive probes like this compound particularly important. researchgate.net

Investigation of Differential Affinity and Selectivity for Divalent Cations in Biological Systems

A significant aspect of this compound's utility is its differential affinity and selectivity for various divalent cations. googleapis.comrice.edumdpi.com This property is essential for its function as a discriminatory probe in a complex biological milieu containing multiple cations.

Potentiometric and NMR studies have been conducted to determine the stability constants of this compound complexes with different cations. googleapis.com These studies have revealed a clear hierarchy in binding affinity.

| Cation | Relative Affinity | Key Findings |

| Mg²⁺ | Higher than Ca²⁺ | This compound displays a 10-fold higher affinity for Mg²⁺ over Ca²⁺ at physiological pH. googleapis.com |

| Ca²⁺ | Lower than Mg²⁺ | The lower affinity for Ca²⁺ minimizes interference when measuring Mg²⁺. googleapis.com |

| Zn²⁺ | Very High | The affinity for Zn²⁺ is so strong that accurate binding constants could not be determined by NMR. googleapis.com |

This selectivity is crucial for accurately measuring the concentration of one cation in the presence of others. The distinct chemical shifts for each metal complex in the ³¹P NMR spectrum further enhance this selectivity, allowing for the potential simultaneous observation of different cation-bound states. googleapis.com

Methodologies for Loading this compound into Cellular Systems (e.g., Red Blood Cells)

For this compound to function as an intracellular probe, it must first be effectively introduced into the target cells. Research has demonstrated a successful method for loading this compound into human red blood cells (RBCs). googleapis.com

The loading process is facilitated by the presence of Mg²⁺. googleapis.com When RBCs are incubated with this compound in a medium containing magnesium, the chelate is readily taken up by the cells. googleapis.com This process is crucial for preparing cells for subsequent ³¹P NMR analysis. Various techniques exist for loading molecules into red blood cells, including methods that exploit the thermal properties of the cell membrane, electroporation, and hypotonic dialysis and isotonic resealing. frontiersin.orgnih.govnih.gov Once loaded, the distinct ³¹P NMR signals of intracellular this compound and its metal complexes can be observed, as shown in spectra comparing normal RBCs with this compound-loaded RBCs. googleapis.com

Simultaneous Monitoring of Intracellular Cation Concentrations and Cell Energetics

A powerful application of this compound is the ability to simultaneously monitor intracellular cation concentrations and the energetic state of the cell. googleapis.comnih.gov This is possible because the ³¹P NMR spectrum provides a window into both processes.

As previously mentioned, the chemical shifts of this compound and its complexes are well-separated from the resonances of key phosphorus-containing metabolites involved in cellular energetics, such as adenosine (B11128) triphosphate (ATP). googleapis.commdpi.com Therefore, a single ³¹P NMR experiment can capture both the signals from this compound (indicating cation concentrations) and the signals from ATP (reflecting the cell's energy status). mdpi.com This capability allows researchers to investigate the intricate relationships between ion homeostasis and metabolic processes within the same biological sample and in real-time. For instance, changes in intracellular free Mg²⁺, which is essential for ATP-dependent enzymatic reactions, can be directly correlated with the levels of ATP. mdpi.com

Theoretical and Computational Studies on Notpme and Its Complexes

Molecular Modeling Approaches for Ligand Conformation and Metal Coordination

Molecular modeling encompasses a range of computational methods used to simulate the behavior of molecules. upc.edu For a ligand like NOTPME, these approaches are critical for understanding its three-dimensional structure and how it pre-organizes to coordinate with a metal ion. The conformational analysis aims to identify the most stable arrangements (conformations) of the ligand, which is key to its binding affinity and selectivity. upc.edu

The core of this compound is the 1,4,7-triazacyclononane (B1209588) ring, a macrocycle known for creating a pre-organized cavity that is well-suited for encapsulating metal ions. Molecular mechanics (MM) force fields can be used to model the potential energy surface of the free ligand, identifying low-energy conformers. upc.edu For ligands in solution, it is desirable that they preferentially adopt a conformation similar to their bioactive, metal-bound state, as this minimizes the conformational strain energy upon complexation. copernicus.org

Computational docking simulations, which predict the preferred orientation of one molecule to a second when bound to each other, are used to model the coordination of this compound with metal ions. nottingham.ac.uknih.gov These simulations place the ligand and a metal ion together and use a scoring function to estimate the binding energetics, helping to determine the most probable coordination geometry. nottingham.ac.uk Methods like replica-exchange with solute tempering molecular dynamics (REST-MD) can provide a comprehensive profile of the torsional angles of rotatable bonds, offering a detailed picture of the ligand's flexibility and conformational preferences in solution. copernicus.org

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a workhorse in computational chemistry for optimizing the geometry of metal complexes and calculating their electronic properties. researchgate.netresearchgate.net The process typically involves selecting an appropriate exchange-correlation functional (e.g., B3LYP, PBE) and a basis set to describe the atomic orbitals. researchgate.net For metal complexes, basis sets like LANL2DZ are often used for the metal ion, while sets like 6-31G* are used for other atoms (C, H, N, O). researchgate.netmdpi.com

DFT calculations are used to find the most stable structure of a this compound-metal complex by minimizing the total energy of the system with respect to the atomic positions. researchgate.net The results of these calculations, such as bond lengths and angles, provide a detailed picture of the coordination environment. nih.gov For example, in studies of related phosphinate derivatives of 1,4,7-triazacyclononane (TRAP ligands) with Gallium-68, DFT calculations were crucial to confirm the structure of an unusual "out-of-cage" complex, where the Ga³⁺ ion moves out of the macrocyclic cavity under certain pH conditions. acs.orgresearchgate.net

Furthermore, DFT allows for the calculation of various electronic properties. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal insights into the reactivity and stability of the complex. The energy gap between the HOMO and LUMO is a key parameter for assessing the kinetic stability of the molecule.

| Parameter | Description | Typical Application in this compound Studies |

| Geometry Optimization | Minimizing the system's energy to find the most stable 3D structure. | Determines precise bond lengths and angles of the this compound-metal complex (e.g., Ga-O, Ga-N bonds). |

| Binding Energy | The energy released upon the formation of the complex from the ligand and metal ion. | Quantifies the stability of the this compound-metal bond and helps predict selectivity. |

| HOMO/LUMO Analysis | Calculation of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Assesses the electronic stability and reactivity of the complex. The energy gap is an indicator of stability. |

| Vibrational Frequencies | Calculation of the vibrational modes of the molecule. | Predicts the infrared (IR) spectrum, allowing for comparison with experimental data to validate the calculated structure. A true minimum on the potential energy surface has no imaginary frequencies. mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling for Stability Constants

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.net This method is particularly useful for predicting the stability constants (logβ) of metal-ligand complexes, which quantify the strength of the interaction. mdpi.com The stability constant is a critical parameter that can determine the selectivity of a chelator for a particular metal ion. abechem.com

The QSPR modeling process involves several steps:

Data Collection: A dataset of ligands with experimentally determined stability constants for a specific metal ion is compiled.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each ligand. These can include electronic (e.g., partial charges), topological, and quantum-chemical descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN), a mathematical model is created that correlates the descriptors with the stability constant. researchgate.netmdpi.com

Validation: The model's predictive power is rigorously tested using cross-validation techniques and an external test set of compounds not used during model training. mdpi.com

For a series of chelators like this compound and its analogues, a QSPR model could be developed to predict their stability constants with ions like Ga³⁺, Mg²⁺, or Ca²⁺. This would allow for the rapid screening of new, hypothetical ligand structures to identify candidates with optimal stability for specific applications. The quality of a QSPR model is assessed by statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.com

| Model Metric | Description | Value for a Good Model |

| R² (train) | Coefficient of determination for the training set. Measures how well the model fits the training data. | Close to 1.0 |

| Q² (LOO) | Leave-one-out cross-validated R². Measures the predictive ability of the model. | > 0.5 |

| R² (test) | Coefficient of determination for the external test set. Measures performance on unseen data. | > 0.6 |

Data based on general performance metrics for QSPR models. mdpi.com

Computational Predictions of Metal Ion Selectivity and Binding Affinity

The ability of a chelator like this compound to selectively bind a target metal ion in the presence of other competing ions is fundamental to its function. Computational methods provide a powerful means to predict and rationalize this selectivity. Binding affinity is directly related to the change in Gibbs free energy (ΔG) upon complexation, which can be calculated using quantum mechanical methods like DFT. nih.gov

By calculating the binding energy for this compound with a series of different metal ions (e.g., Ga³⁺, Ca²⁺, Mg²⁺, Zn²⁺), a theoretical selectivity profile can be established. nih.gov The ligand will show preference for the metal ion with which it forms the most thermodynamically stable complex (i.e., the most negative ΔG of binding).

For instance, computational studies on related triazacyclononane-based ligands have shown they possess a high thermodynamic selectivity for Ga³⁺ over many other metal ions. acs.org This is attributed to a combination of factors including the "hard" nature of the phosphonate (B1237965)/phosphinate oxygen donors matching the hard character of the Ga³⁺ ion, and the pre-organized geometry of the macrocyclic backbone. researchgate.net Computational analysis can dissect the contributions to binding energy, such as electrostatic and covalent interactions, providing deeper insight into the origins of selectivity. nih.gov Machine learning methods are also being developed to predict metal ion-binding sites and affinities directly from protein or ligand sequences and structures. emanresearch.orgnih.gov

Simulation of Solution Dynamics and Solvent Effects on Complexation

While gas-phase calculations are useful, the behavior of this compound and its complexes in a biological or environmental context occurs in an aqueous solution. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and the explicit effects of the solvent over time. nih.gov

In an MD simulation, the system (e.g., a Ga(this compound) complex) is placed in a box of water molecules, and Newton's laws of motion are solved for all atoms over a series of small time steps. mdpi.com This generates a trajectory that reveals how the complex moves, flexes, and interacts with its environment. Such simulations provide key insights into:

Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the complex's structure over time, its stability in solution can be assessed. mdpi.com

Solvation Shell: MD simulations show how water molecules arrange around the complex, forming hydration shells. The dynamics of these water molecules can influence the complex's properties and reactivity. rsc.org

Conformational Dynamics: The simulation reveals how the ligand and its pendant arms fluctuate in solution, providing a more realistic picture than static models. mdpi.com

Advanced techniques like metadynamics can be used to simulate and calculate the free energy landscape of complex processes like ligand binding, fully accounting for protein or ligand flexibility and explicit solvent effects. nih.gov These simulations are computationally intensive but offer a detailed, dynamic view of the complexation process that is essential for a complete understanding of the system. anl.govnih.gov

Structure Activity and Structure Property Relationship Sar/spr Investigations of Notpme Derivatives

Impact of Pendant Arm Modifications on Complexation Behavior and Stability

The pendant arms of macrocyclic ligands like NOTPME play a critical role in their ability to chelate metal ions core.ac.ukrsc.org. This compound is a derivative of NOTP, where one of the phosphonate (B1237965) groups has been modified to a methylenephosphonate-monoethylester core.ac.uk. This modification to the pendant arm can influence the ligand's acidity, flexibility, and the steric environment around the metal-binding cavity, thereby affecting the kinetics and thermodynamics of complex formation and the stability of the resulting metal complex acs.orgresearchgate.net.

Studies comparing this compound with NOTA (having carboxylate pendant arms) and NOTP (having phosphonate pendant arms) have shown that the nature of these arms significantly impacts complexation behavior. For instance, phosphinate-containing ligands, related to the phosphonate structure of this compound, have demonstrated efficient complexation with Ga3+ even at low pH, and the stability constants of their complexes can be higher than those of NOTA with certain metal ions acs.org. The presence of weakly coordinating substituents on phosphorus atoms in phosphinate ligands can amplify their selectivity and efficiency for metal ion complexation researchgate.net.

Data on the complexation stability of this compound with specific metal ions, such as 67Ga3+, indicates that it forms stable chelates core.ac.uk. The stability of metal complexes is crucial for their in vivo application to prevent the release of the metal ion, which could lead to off-target accumulation and toxicity core.ac.ukresearchgate.net.

Correlation between Ligand Structure and Metal Ion Selectivity

Metal ion selectivity is a key aspect for ligands used in applications involving specific metal isotopes, such as in nuclear medicine rsc.org. The structure of the ligand, including the size and nature of the macrocyclic ring and the type and arrangement of pendant arms, dictates its selectivity for different metal ions mdpi.com. The cavity size of the macrocycle and the donor atoms present in the pendant arms and the ring influence which metal ions can be effectively chelated and with what affinity acs.orgmdpi.com.

For triazamacrocyclic ligands like this compound, the triaza ring provides nitrogen donor atoms, while the phosphonate-monoethylester pendant arms provide oxygen donor atoms. The combination and spatial arrangement of these donor atoms contribute to the ligand's selectivity profile acs.org. Research suggests that phosphinate-containing ligands, structurally related to this compound, can exhibit improved selectivity for Ga3+ ions compared to NOTA, potentially due to the lower acidity of the ligands and the nature of the substituents on the phosphorus atoms researchgate.netacs.org.

Understanding the correlation between the ligand structure and metal ion selectivity is vital for designing derivatives with enhanced affinity for target radioisotopes while minimizing complexation with competing endogenous metal ions rsc.org.

Relationship between Molecular Properties and In Vivo Pharmacokinetics (Preclinical)

The pharmacokinetic profile of a compound, describing its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its molecular properties gu.sealimentiv.comfrontiersin.org. In the preclinical stage, understanding these relationships is critical for predicting how a this compound-metal complex will behave in a biological system alimentiv.comfrontiersin.org. Molecular properties such as charge, lipophilicity (often represented by XLogP), molecular size, and the presence of specific functional groups can impact processes like protein binding, cellular uptake, and clearance mechanisms gu.seuq.edu.au.

Preclinical studies, often conducted in animal models, provide valuable data on the in vivo distribution and clearance of this compound-metal complexes, allowing researchers to correlate observed pharmacokinetic behavior with the molecular properties of the complex core.ac.ukalimentiv.com. This information guides the design of derivatives with optimized pharmacokinetic profiles for specific applications, such as rapid renal clearance for imaging agents core.ac.uk.

Analysis of Charge-Clearance Relationships for this compound-Metal Complexes

The charge of a metal complex is a primary factor influencing its interaction with biological molecules and membranes, and consequently, its clearance from the body core.ac.uklibretexts.org. For this compound-metal complexes, investigations have specifically analyzed the relationship between the complex's charge and its clearance, particularly through the kidneys core.ac.uk.

Research on 67Ga complexes of NOTA, NOTP, and this compound demonstrated a notable charge-clearance relationship core.ac.uk. The neutral 67Ga and 67Ga chelates showed similar in vivo behavior with rapid renal excretion core.ac.uk. In contrast, the highly negatively charged 67Ga3- chelate exhibited considerably slower uptake and elimination by the kidneys core.ac.uk. This suggests that reducing the negative charge of the complex, as seen in the monoethylester modification in this compound compared to NOTP, can lead to more efficient renal clearance core.ac.uk.

This charge-clearance relationship is a critical consideration in the design of radiopharmaceuticals and other metal-based agents, as it directly impacts their biodistribution and the dose delivered to target and non-target organs core.ac.uk.

Data Tables

Below are interactive data tables summarizing some of the research findings related to this compound and its related compounds.

Table 1: Comparison of 67Ga Complex Clearance in Wistar Rats

| Compound | Complex Charge | Kidney Uptake/Elimination | Renal Clearance Rate |

| 67Ga | Neutral | High uptake, rapid elimination | Faster |

| 67Ga | Neutral | High uptake, rapid elimination | Faster |

| 67Ga3- | 3- | Slower uptake, long retention | Slower |

Table 2: Relative Selectivity for Ga3+

| Ligand Family | Relative Selectivity for Ga3+ (vs. divalent ions) | Notes |

| NOTA | Lower | Macrocyclic effect contributes to stability researchgate.net. |

| Phosphinate-containing ligands (related to this compound) | Higher (1-3 orders of magnitude greater than NOTA) acs.org | Influenced by ligand acidity and substituents on phosphorus researchgate.netacs.org. |

Methodological Advancements in the Study of Macrocyclic Ligands

Innovations in NMR Spectroscopy Techniques for Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of macrocyclic ligands and their metal complexes in solution. For Notpme, a multi-nuclear NMR approach is often employed, leveraging the magnetic properties of various atomic nuclei within the molecule.

Detailed insights into the proton environment of the this compound macrocycle are obtained through ¹H NMR. These spectra can confirm the synthesis and purity of the ligand. uc.pt Upon complexation with a metal ion, such as Gallium(III) (Ga³⁺), significant changes in the ¹H NMR spectrum are observed. uc.pt The rigidity of the resulting complex can lead to the non-equivalence of the macrocyclic ring protons, providing information about the coordination geometry. uc.pt

³¹P NMR spectroscopy is particularly valuable for studying ligands with phosphonate (B1237965) or phosphinate arms, such as this compound. huji.ac.ilrice.edu The chemical shift of the phosphorus nucleus is sensitive to its coordination environment. huji.ac.ilrice.edu Proton-decoupled ³¹P NMR spectra of metal-Notpme complexes can indicate the number of distinct phosphorus environments in the molecule. researchgate.net For instance, a single resonance in the ³¹P NMR spectrum of a Ga-Notpme complex would suggest a highly symmetrical structure where all three phosphonate arms are magnetically equivalent. uc.pt

Furthermore, when studying complexes with quadrupolar nuclei like ⁷¹Ga, specialized NMR techniques are required. ⁷¹Ga NMR can provide direct evidence of metal complexation and information about the symmetry of the coordination sphere. The stability of the Ga-Notpme complex across a range of pH values has been demonstrated using ⁷¹Ga NMR, which shows the complex remains intact without the appearance of a signal for the free Ga³⁺ aqua-ion under physiological conditions. core.ac.ukuminho.pt

Interactive Table: Representative NMR Spectroscopic Data for this compound and Related Compounds.

| Compound/Complex | Nucleus | Chemical Shift (ppm) | Key Observations | Reference |

|---|---|---|---|---|

| Ga(NOTP)³⁻ | ⁷¹Ga | ~110 | Single resonance, indicating a stable, symmetrical complex. | uminho.pt |

| Ga(NO2AP)⁻ | ³¹P | 13.80 | Single signal, suggesting magnetically equivalent phosphonate groups. | uminho.pt |

| Ga(NOA2P)²⁻ | ³¹P | 14.90 | Single signal, suggesting magnetically equivalent phosphonate groups. | uminho.pt |

Advanced Potentiometric Methods for Equilibrium Constant Determination

Potentiometric titration is a classical yet powerful method for determining the protonation constants of ligands and the stability constants of their metal complexes. researchgate.net This technique involves monitoring the pH of a solution containing the ligand as a titrant, typically a strong base, is added. The resulting titration curve can be analyzed to determine the pKa values of the ligand's acidic and basic functional groups.

When a metal ion is introduced into the system, a competitive equilibrium is established between protonation and metal complexation. By performing potentiometric titrations in the presence of a metal ion, the stability constant (log K) of the resulting complex can be calculated. This value is a crucial measure of the thermodynamic stability of the complex – a key parameter for applications such as in vivo imaging, where the complex must remain intact in a competitive biological environment.

Development of In Vivo Imaging Protocols for Preclinical Models

The ultimate test for many macrocyclic ligand complexes, particularly those designed for diagnostic imaging, is their performance in living organisms. Preclinical studies in animal models, such as Wistar rats, are essential for evaluating the biodistribution, pharmacokinetics, and clearance pathways of these compounds. core.ac.uknih.gov

For this compound, its complex with the gamma-emitting radionuclide Gallium-67 (⁶⁷Ga) has been studied for its potential as a radiopharmaceutical. core.ac.uk In these preclinical protocols, the ⁶⁷Ga-Notpme complex is administered to the animal model, and its distribution throughout the body is monitored over time using gamma imaging. Following the imaging studies, biodistribution experiments are often conducted where major organs are excised, weighed, and their radioactivity counted. core.ac.ukmums.ac.ir

Studies on ⁶⁷Ga-Notpme have shown that this neutral complex exhibits high in vivo stability and is cleared from the body primarily through the kidneys (renal clearance). core.ac.uk This is a desirable characteristic for an imaging agent, as it minimizes background signal from other tissues and reduces radiation dose to non-target organs. The rapid blood clearance of ⁶⁷Ga-Notpme further suggests that the complex remains intact in the bloodstream. uc.ptcore.ac.uk The charge of the complex has been shown to significantly influence its biodistribution; neutral complexes like ⁶⁷Ga-Notpme and ⁶⁷Ga-NOTA show much faster renal clearance compared to the negatively charged ⁶⁷Ga-NOTP complex. core.ac.uk

Interactive Table: Biodistribution of [⁶⁷Ga]this compound in Wistar Rats (% Injected Dose per Gram of Organ at 2 hours post-injection).

| Organ | % ID/g (mean ± SD) |

|---|---|

| Blood | 0.02 ± 0.01 |

| Heart | 0.04 ± 0.01 |

| Lungs | 0.08 ± 0.02 |

| Liver | 0.10 ± 0.03 |

| Spleen | 0.05 ± 0.01 |

| Stomach | 0.06 ± 0.02 |

| Intestines | 0.15 ± 0.04 |

| Kidneys | 1.20 ± 0.30 |

| Bone | 0.09 ± 0.03 |

| Muscle | 0.07 ± 0.02 |

(Data extracted from Prata et al., Nucl Med Biol, 1999, 26(6), 707-710) core.ac.uk

Integration of Computational Chemistry with Experimental Findings

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of macrocyclic ligands. acs.orgresearchgate.netrsc.org DFT calculations can provide valuable insights into the electronic structure, geometry, and energetic properties of ligands and their metal complexes. nih.govscielo.org.mx

For macrocyclic systems like this compound, computational methods can be used to:

Predict Molecular Geometries: DFT can be employed to optimize the three-dimensional structures of both the free ligand and its metal complexes. This can help in understanding the coordination environment of the metal ion and the conformational preferences of the macrocyclic ring. acs.org

Correlate with Spectroscopic Data: Calculated properties, such as NMR chemical shifts or vibrational frequencies, can be compared with experimental data to validate the proposed structures. uni-wuerzburg.de

Investigate Reaction Mechanisms: Computational modeling can elucidate the pathways and transition states of complexation reactions, providing a deeper understanding of the factors that govern reaction rates and selectivity.

Rationalize Observed Properties: DFT can help explain experimental observations, such as the high stability of certain metal complexes or the influence of ligand structure on biodistribution. For example, calculations can be used to understand how the electronic properties of the pendant arms of the ligand influence its binding affinity for a particular metal ion.

While specific DFT studies on this compound are not detailed in the available literature, the application of these computational techniques to related triazamacrocyclic ligands with phosphinic acid arms (TRAP ligands) has been reported. acs.org These studies have confirmed the structures of out-of-cage complexes and have helped to rationalize the high selectivity and efficiency of these ligands for Ga³⁺ complexation. acs.org This highlights the potential of integrating computational chemistry with experimental data to accelerate the design and development of new and improved macrocyclic ligands like this compound for a variety of applications.

Compound Names

| Abbreviation | Full Chemical Name |

| This compound | 1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonate monoethylester) |

| NOTA | 1,4,7-triazacyclononane-N,N',N''-triacetic acid |

| NOTP | 1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonic) acid |

| Ga | Gallium |

| Ga³⁺ | Gallium(III) ion |

| ⁶⁷Ga | Gallium-67 radionuclide |

| NOTMP | 1,4,7-triazacyclononane-tris(methylenemethylphosphinic acid) |

| DTPA | Diethylenetriaminepentaacetic acid |

| TRAP | Triazacyclononane phosphinic acids |

| NO2AP | 1,4,7-triazacyclononane-N-methylenephosphonic acid-N',N''-dimethylenecarboxylic acid |

| NOA2P | 1,4,7-triazacyclononane-N,N'-bis(methylenephosphonic acid)-N''-methylene carboxylic acid |

Future Research Trajectories and Broader Academic Implications

Exploration of NOTPME with Other Radiometals for Emerging Imaging Applications

The utility of a chelator is largely defined by the range of radiometals it can stably bind, which in turn determines its suitability for various nuclear imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov While this compound has been studied with Gallium-67, its potential extends to a wide array of other medically relevant radiometals. researchgate.netcore.ac.uk

Future investigations will likely focus on complexing this compound and its analogues with a new generation of radiometals for both diagnostic and therapeutic ("theranostic") applications. rsc.orgnih.gov The choice of radiometal is critical, as its decay characteristics must be compatible with the biological process being studied. For instance, the half-life of the radiometal should match the pharmacokinetic profile of the targeted biomolecule.

Emerging radiometals of interest include:

Copper-64 (⁶⁴Cu): With a half-life of 12.7 hours and the ability to emit both positrons for PET imaging and beta particles for therapy, ⁶⁴Cu is a prime candidate for theranostic applications. researchgate.net Exploring the stability and kinetics of ⁶⁴Cu-NOTPME complexes is a logical next step.

Zirconium-89 (⁸⁹Zr): Its long half-life of 78.4 hours makes it ideal for imaging slow biological processes, such as the trafficking of monoclonal antibodies.

Scandium-44 (⁴⁴Sc) and Scandium-47 (⁴⁷Sc): This pair offers a powerful theranostic combination, with ⁴⁴Sc used for PET imaging and ⁴⁷Sc for therapy. rsc.org

Actinium-225 (²²⁵Ac): As a potent alpha-emitter, ²²⁵Ac is highly sought after for targeted alpha therapy. rsc.org Designing this compound-based chelators that can stably bind this large metal ion is a significant but valuable challenge. google.com

The successful pairing of this compound-based chelators with these radiometals could lead to novel imaging agents for a wide range of diseases, tailored to specific biological targets and processes. rsc.org

Design of Next-Generation this compound Analogs with Enhanced Selectivity or Stability

The core 1,4,7-triazacyclononane (B1209588) (TACN) structure of this compound provides a robust platform for chemical modification. mdpi.comnih.gov The design of next-generation analogues focuses on fine-tuning the chelator's properties by modifying its pendant arms to enhance stability, selectivity for specific metal ions, and in vivo pharmacokinetic performance. mdpi.com

Future design strategies include:

Phosphinic Acid Derivatives (TRAP): Analogues like the TRAP (triazacyclononane phosphinic acids) ligands have demonstrated very selective and efficient complexation of Ga³⁺. acs.org These chelators can be radiolabeled quickly across a broad pH range, making them attractive alternatives to traditional chelators like DOTA. acs.org

Mixed-Pendant Arm Chelators: Creating hybrid ligands that incorporate a mix of pendant arms (e.g., phosphonate (B1237965), carboxylate, phosphinate) could offer a nuanced approach to optimizing complex stability and biological behavior. mdpi.com The development of chelators like NO2AP (1,4,7-triazacyclononane-1-(methylene phosphonic acid)-4,7-diacetic acid) exemplifies this strategy. rsc.org

Azaheterocyclic Arms: The incorporation of azaheterocyclic groups, such as thiazole (B1198619) or imidazole, into the TACN backbone has been shown to yield chelators with fast complexation kinetics for both Cu²⁺ and Ga³⁺. researchgate.net

The goal is to create a library of this compound-based chelators with tailored properties, allowing researchers to select the optimal ligand for a specific radiometal and biological application, thereby enhancing imaging contrast and therapeutic efficacy.

| Chelator | Pendant Arm | Charge of Ga³⁺ Complex | Key Characteristics | Reference |

|---|---|---|---|---|

| NOTA | Carboxylate (-COOH) | Neutral | High stability, rapid renal clearance. Considered a "gold standard" chelator. | core.ac.uknih.gov |

| This compound | Methylenephosphonate Monoethylester (-PO(OH)(OEt)) | Neutral | Biodistribution and clearance similar to NOTA. | researchgate.netcore.ac.uk |

| NOTP | Methylenephosphonic Acid (-PO(OH)₂) | -3 | Slower kidney uptake and elimination compared to neutral analogues. | researchgate.netcore.ac.uk |

| TRAP Ligands | Phosphinic Acid (-P(R)(OH)) | Varies | Highly selective for Ga³⁺, fast complexation over a broad pH range. | acs.org |

Application of this compound-based Probes in Diverse Biological Systems and Pathophysiological Conditions

The versatility of the this compound scaffold allows for its conjugation to a wide variety of biologically active molecules, creating targeted probes for imaging specific physiological or pathological processes. amegroups.cnnih.gov By attaching this compound (or its analogues) to targeting vectors like peptides, antibodies, or small molecules, researchers can direct the radiometal-chelate complex to specific sites in the body. dovepress.com

Future research will see the expansion of this compound-based probes into diverse areas of biomedical research beyond their initial applications:

Oncology: Developing probes that target specific cancer biomarkers, such as overexpressed receptors on tumor cells or components of the tumor microenvironment. amegroups.cnnih.gov This could lead to more sensitive and specific cancer detection, staging, and monitoring of treatment response. mdpi.combanook.com

Neuroscience: Designing probes that can cross the blood-brain barrier to image neuroinflammation, protein aggregates (like those in Alzheimer's or Parkinson's disease), or neurotransmitter systems. biorxiv.orgnih.gov

Cardiovascular Disease: Creating agents to visualize processes like atherosclerosis, myocardial perfusion, or inflammation within blood vessels.

Infectious Diseases: Developing probes that target specific bacteria or fungi, enabling rapid and specific diagnosis of infections.

The development of these targeted probes relies on robust bioconjugation strategies and a deep understanding of the underlying biology of the disease . nih.govresearchgate.netnih.gov